molecular formula C21H18ClN3O4S B2800180 Methyl 4-(2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate CAS No. 1105238-44-5

Methyl 4-(2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate

Cat. No. B2800180
M. Wt: 443.9
InChI Key: LPIBUOOKYVFUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzene ring, which is a six-membered ring with three double bonds. The presence of these rings suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and benzene rings would likely contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzylthio group might be susceptible to oxidation, and the acetamido group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring might make the compound relatively nonpolar, affecting its solubility in different solvents .

Scientific Research Applications

Medicinal Chemistry Applications

Several studies have focused on the synthesis of compounds for potential use in medicinal chemistry. For instance, derivatives of the compound have been synthesized and evaluated for their antitumor properties. One study reported the design and synthesis of compounds as dual inhibitors of DHFR and TS, indicating their potential as antitumor agents with the ability to inhibit the growth of human tumor cell lines in culture (Gangjee et al., 2005). Another research explored the antimicrobial and antioxidant potential of newly synthesized compounds, revealing potent inhibitory action against bacterial strains and significant antioxidant potential (Kumar et al., 2011).

Molecular Docking and Synthesis

Molecular docking studies have been conducted to predict the affinity of synthesized compounds with proteins, such as CDK4, indicating the potential for the development of targeted therapies (Holam et al., 2022). This approach aids in understanding the molecular interactions and efficacy of compounds against specific targets.

Antimicrobial Evaluation

Research on the antimicrobial evaluation of novel pyridyl benzoate derivatives synthesized via green synthetic approaches has shown comparable activity to standard antibiotics against gram-positive bacteria, demonstrating the compound's utility in developing new antibacterial agents (Eldeab, 2019).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research. Future work could explore the synthesis of this compound, its chemical properties, and its potential applications .

properties

IUPAC Name

methyl 4-[[2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-29-20(28)14-5-7-16(8-6-14)23-18(26)10-17-11-19(27)25-21(24-17)30-12-13-3-2-4-15(22)9-13/h2-9,11H,10,12H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIBUOOKYVFUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzoate

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